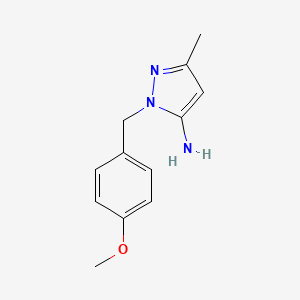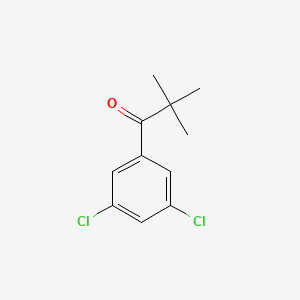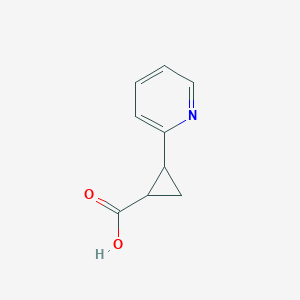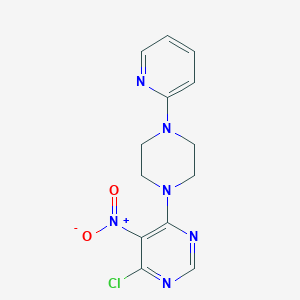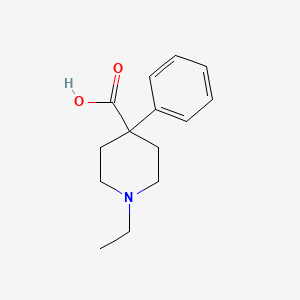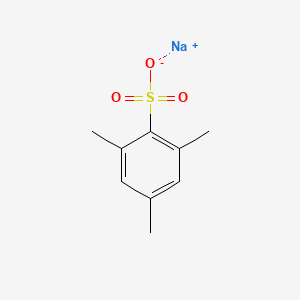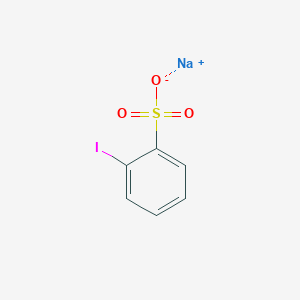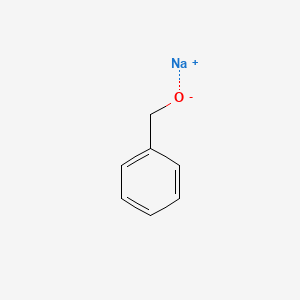
Sodium Phenylmethanolate
Vue d'ensemble
Description
Sodium phenylmethanolate, also known as sodium benzyloxide, is an organic compound with the chemical formula C7H7NaO. It is the sodium salt of benzyl alcohol and appears as a white to slightly yellow crystalline solid. This compound is known for its strong basic properties due to the presence of the alkoxide anion (CH2ONa) and is widely used in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium phenylmethanolate is commonly synthesized by reacting benzyl alcohol with metallic sodium in an inert solvent such as toluene. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + 2\text{Na} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{ONa} + \text{H}_2 ] This reaction requires careful handling of sodium metal and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound can be produced in larger quantities using similar methods but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Alkylation Reactions: this compound acts as a strong nucleophile and readily reacts with alkyl halides to form ethers. This reaction is known as the Williamson ether synthesis. [ \text{C}_6\text{H}_5\text{CH}_2\text{ONa} + \text{R-X} \rightarrow \text{R-O-CH}_2\text{C}_6\text{H}_5 + \text{NaX} ]
Benzylation Reactions: It can also act as a benzylating agent, transferring the benzyl group to various substrates.
Common Reagents and Conditions:
Reagents: Alkyl halides, benzyl halides.
Conditions: Typically carried out in polar solvents like ethanol or methanol under an inert atmosphere to prevent moisture absorption.
Major Products:
Ethers: Formed through alkylation reactions.
Benzylated Compounds: Formed through benzylation reactions.
Applications De Recherche Scientifique
Sodium phenylmethanolate is utilized in various scientific research fields due to its unique properties:
Organic Synthesis: Used as a strong base and nucleophile in organic synthesis for deprotonation reactions and initiating various chemical transformations.
Analytical Chemistry: Employed in the preparation of specific reagents and intermediates for analytical purposes.
Biochemistry: Utilized in the study of enzyme mechanisms and protein modifications.
Industrial Applications: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
Sodium phenylmethanolate primarily functions as a strong base and nucleophile in chemical reactions. It does not exhibit specific biological mechanisms of action. Its effects are mainly due to its ability to donate electrons and participate in nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Sodium Methoxide (CH3ONa): Another strong base and nucleophile, but with a simpler structure and different reactivity profile.
Sodium Ethoxide (C2H5ONa): Similar in function but with a different alkyl group, leading to variations in reactivity and solubility.
Sodium Phenoxide (C6H5ONa): Contains a phenyl group directly attached to the oxygen, differing in reactivity and applications.
Uniqueness: Sodium phenylmethanolate is unique due to the presence of the benzyl group, which imparts specific reactivity patterns and makes it particularly useful in benzylation reactions and the synthesis of benzylated compounds.
Propriétés
IUPAC Name |
sodium;phenylmethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.Na/c8-6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQULJPVXNYWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635511 | |
| Record name | Sodium phenylmethanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20194-18-7 | |
| Record name | Sodium phenylmethanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium benzyloxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


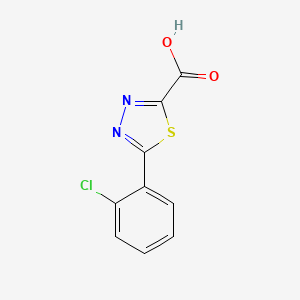


![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)
